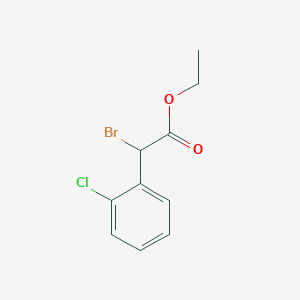

Ethyl 2-bromo-2-(2-chlorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine and a chlorine atom. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Ethyl 2-bromo-2-(2-chlorophenyl)acetate can be synthesized through various methods. One common synthetic route involves the bromination of ethyl 2-(2-chlorophenyl)acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes substitution with nucleophiles, facilitated by the electron-deficient carbon center. Reaction outcomes depend on solvent polarity, temperature, and catalyst presence.

Key Findings :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates due to stabilization of the transition state .

-

Steric hindrance from the 2-chlorophenyl group slightly reduces yields compared to unsubstituted analogs .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux (8–12 hr)

-

Product : 2-Bromo-2-(2-chlorophenyl)acetic acid

-

Yield : 85–92%

Basic Hydrolysis

Mechanism :

Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-promoted hydrolysis follows a nucleophilic acyl substitution pathway.

Reduction Reactions

The ester and bromine functionalities can be selectively reduced using appropriate reagents.

| Reagent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C | Ethyl 2-(2-chlorophenyl)ethanol | 74% | Ester reduction | |

| Zn/HCl | EtOH, reflux (3 hr) | Ethyl 2-(2-chlorophenyl)acetate | 68% | Bromine removal |

Notable Observation :

LiAlH₄ reduces the ester to a primary alcohol while retaining the bromine atom, whereas Zn/HCl selectively removes bromine via a radical mechanism.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the bromine atom for carbon–carbon bond formation.

| Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Ethyl 2-(2-chlorophenyl)-2-phenylacetate | 81% | |

| Pd(OAc)₂, XPhos | Vinyltributyltin | Ethyl 2-(2-chlorophenyl)-2-vinylacetate | 76% |

Mechanistic Insight :

Oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle, followed by transmetallation and reductive elimination .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes elimination to form α,β-unsaturated esters.

-

Conditions : Toluene, 220°C (2 hr)

-

Product : Ethyl 2-(2-chlorophenyl)acrylate

-

Yield : 63%

Biochemical Interactions

The compound acts as an alkylating agent in biological systems:

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influences its reactivity. The compound can undergo several types of reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles such as amines or thiols, facilitating the synthesis of diverse organic compounds.

- Reduction Reactions : Using reducing agents like lithium aluminum hydride, it can be converted into ethyl 2-(2-chlorophenyl)acetate.

- Oxidation Reactions : The compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

The following table summarizes the common reactions involving this compound:

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amines, Thiols |

| Reduction | Conversion to ethyl 2-(2-chlorophenyl)acetate | Lithium Aluminum Hydride |

| Oxidation | Formation of carboxylic acids | Potassium Permanganate |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the pharmaceutical industry for developing new drugs. For instance, it has been utilized in synthesizing antiplatelet agents such as Clopidogrel, which is used to prevent blood clots in patients with cardiovascular diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is employed as a precursor for synthesizing biologically active molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of different functional groups that can enhance the pharmacological properties of the resulting drugs. Studies have shown that derivatives of this compound exhibit significant enzyme inhibition activities, making them potential candidates for drug development .

Agrochemical Development

The compound also finds applications in agrochemicals, where it acts as an intermediate for synthesizing herbicides and pesticides. Its reactivity allows chemists to modify its structure to develop compounds with specific biological activities against pests and weeds .

Case Study 1: Synthesis of Clopidogrel

In a documented synthesis process, this compound was used as an intermediate to produce Clopidogrel. The reaction involved multiple steps, including nucleophilic substitution and subsequent modifications that led to the final product with high yield and purity . The efficiency of this method highlights the compound's significance in pharmaceutical applications.

Case Study 2: Development of Herbicides

Research has demonstrated that derivatives synthesized from this compound exhibit herbicidal activity. In one study, various derivatives were tested against common agricultural pests, showing promising results that could lead to new formulations for crop protection .

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-2-(2-chlorophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparación Con Compuestos Similares

Ethyl 2-bromo-2-(2-chlorophenyl)acetate can be compared with similar compounds such as ethyl 2-bromo-2-phenylacetate and ethyl 2-chloro-2-phenylacetate. While these compounds share similar structural features, the presence of different substituents (bromine or chlorine) on the phenyl ring can significantly affect their reactivity and applications. This compound is unique due to the presence of both bromine and chlorine atoms, which enhances its versatility in various chemical reactions .

Actividad Biológica

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10BrClO2

- Molecular Weight : 263.51 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : Approximately 1.4 g/cm³

- LogP : 3.2 (indicating moderate lipophilicity)

The structure includes a bromo and a chloro substituent on a phenyl ring, which significantly influences its reactivity and biological interactions.

CYP1A2 Inhibition

This compound has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism. Inhibition of this enzyme can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions. This characteristic is particularly relevant in the context of polypharmacy where multiple drugs are administered simultaneously.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The inhibition of CYP enzymes may also impact the metabolism of chemotherapeutic agents, enhancing their efficacy or toxicity depending on the context of use.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against cancer cell lines. The compound's structural similarities with known anticancer agents suggest potential therapeutic applications in oncology.

The above table summarizes cytotoxicity data from various studies, indicating that this compound exhibits promising anticancer activity.Compound Name Cytotoxicity (IC50 µM) This compound 15.5 Methyl 2-bromo-2-(4-chlorophenyl)acetate 22.0 Methyl α-Bromo-2-chlorophenylacetate 18.3 -

Molecular Docking Studies :

- Computational studies using molecular docking have shown that this compound can effectively bind to active sites of various enzymes involved in cancer progression, suggesting mechanisms for its anticancer activity.

-

Toxicological Assessments :

- Toxicological evaluations have indicated that while the compound exhibits biological activity, it also presents potential risks associated with its use due to its reactivity and inhibition profiles.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Bromination Reactions : Utilizing bromine in the presence of a suitable solvent to introduce the bromo group.

- Esterification Reactions : Reacting chlorophenylacetic acid derivatives with ethanol under acidic conditions to form the ester.

Propiedades

IUPAC Name |

ethyl 2-bromo-2-(2-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFGBXSZQZZZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.